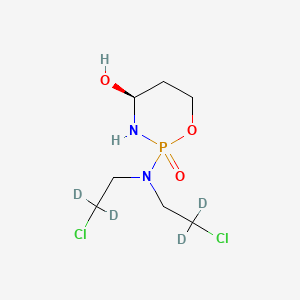
(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,S)-4-Hydroxy Cyclophosphamide-d4 is a deuterated form of 4-Hydroxy Cyclophosphamide, a metabolite of the chemotherapeutic agent cyclophosphamide. This compound is used in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-4-Hydroxy Cyclophosphamide-d4 involves the deuteration of cyclophosphamide. The process typically includes the following steps:
Deuteration of Cyclophosphamide: Cyclophosphamide is reacted with deuterated reagents to replace hydrogen atoms with deuterium.
Oxidation: The deuterated cyclophosphamide is then oxidized to form (R,S)-4-Hydroxy Cyclophosphamide-d4.
Industrial Production Methods
Industrial production of (R,S)-4-Hydroxy Cyclophosphamide-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of cyclophosphamide are subjected to deuteration.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(R,S)-4-Hydroxy Cyclophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to active metabolites.
Reduction: Formation of less active or inactive metabolites.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include different metabolites of cyclophosphamide, which are studied for their pharmacological effects.
Wissenschaftliche Forschungsanwendungen
(R,S)-4-Hydroxy Cyclophosphamide-d4 is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactions of deuterated compounds.
Biology: Investigating the metabolic pathways of cyclophosphamide.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of cyclophosphamide.
Industry: Developing new chemotherapeutic agents and improving existing ones.
Wirkmechanismus
(R,S)-4-Hydroxy Cyclophosphamide-d4 exerts its effects through the following mechanisms:
Alkylation: The compound forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.
Molecular Targets: Targets include DNA and various enzymes involved in DNA repair.
Pathways Involved: The compound is metabolized by liver enzymes, leading to the formation of active metabolites that exert cytotoxic effects on cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: The parent compound, widely used in chemotherapy.
Ifosfamide: A structural analog of cyclophosphamide with similar pharmacological properties.
Trofosfamide: Another analog with distinct metabolic pathways.
Uniqueness
(R,S)-4-Hydroxy Cyclophosphamide-d4 is unique due to its deuterated nature, which provides insights into the metabolic and pharmacokinetic properties of cyclophosphamide. The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s behavior in the body.
Eigenschaften
Molekularformel |
C7H15Cl2N2O3P |
|---|---|
Molekulargewicht |
281.11 g/mol |
IUPAC-Name |
(4S)-2-[bis(2-chloro-2,2-dideuterioethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15?/m0/s1/i2D2,3D2 |
InChI-Schlüssel |
RANONBLIHMVXAJ-ZXPXFMFTSA-N |
Isomerische SMILES |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P1(=O)N[C@H](CCO1)O)Cl |
Kanonische SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


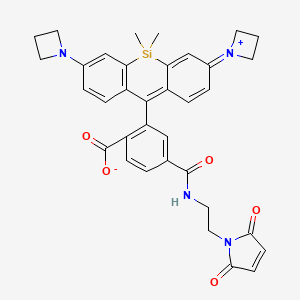

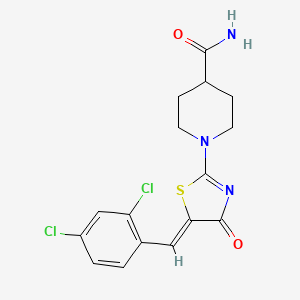
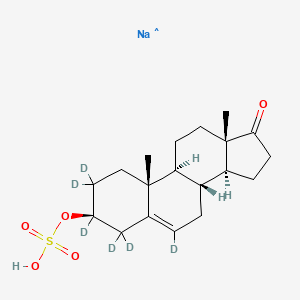
![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)
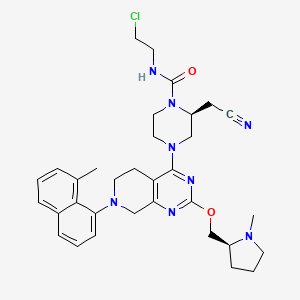

![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)
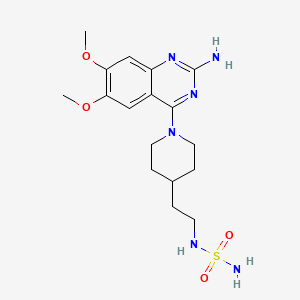
![disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)
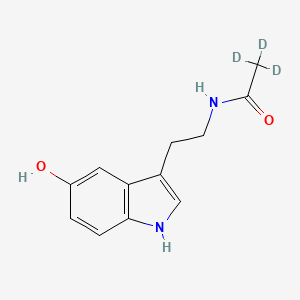
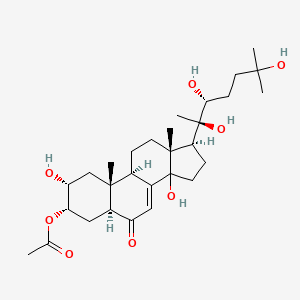
![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)

